4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride

Safety pharmacology Laboratory safety Procurement risk assessment

4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS 1385696-34-3) is a meta-bromobenzyl-substituted tetrahydropyran-4-amine derivative supplied as the hydrochloride salt (C₁₂H₁₇BrClNO, MW 306.63). It belongs to a positional isomer series alongside its ortho- (CAS 1385696-40-1) and para-bromo (CAS 1385696-37-6) congeners.

Molecular Formula C12H17BrClNO
Molecular Weight 306.63
CAS No. 1385696-34-3
Cat. No. B3010824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride
CAS1385696-34-3
Molecular FormulaC12H17BrClNO
Molecular Weight306.63
Structural Identifiers
SMILESC1COCCC1(CC2=CC(=CC=C2)Br)N.Cl
InChIInChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12;/h1-3,8H,4-7,9,14H2;1H
InChIKeySKRHDQIKXQODEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS 1385696-34-3): Positional Isomer Differentiation and Procurement-Relevant Physicochemical Profile


4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS 1385696-34-3) is a meta-bromobenzyl-substituted tetrahydropyran-4-amine derivative supplied as the hydrochloride salt (C₁₂H₁₇BrClNO, MW 306.63). It belongs to a positional isomer series alongside its ortho- (CAS 1385696-40-1) and para-bromo (CAS 1385696-37-6) congeners . The tetrahydropyran (oxane) scaffold is a privileged three-dimensional building block in medicinal chemistry, second only to the phenyl ring in frequency among marketed drugs, and the primary amine at the 4-position provides a versatile handle for further derivatization via amide bond formation, reductive amination, or sulfonamide coupling [1]. The 3-bromophenylmethyl substituent introduces both a lipophilic aryl group and a synthetically addressable aryl bromide for downstream cross-coupling chemistry. As a research-use-only building block, this compound is primarily positioned as an intermediate for medicinal chemistry library synthesis and target-focused lead optimization campaigns.

Why 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride Cannot Be Replaced by Its Ortho- or Para-Bromo Isomers Without Validation


Although the ortho-, meta-, and para-bromobenzyl positional isomers of 4-aminomethyl-tetrahydropyran hydrochloride share the same molecular formula (C₁₂H₁₇BrClNO) and molecular weight (306.63), they are distinct chemical entities with separate CAS numbers, MDL registry identifiers, and importantly, divergent physicochemical and safety profiles . The position of the bromine substituent on the benzyl ring alters the electronic distribution across the aromatic system, which directly impacts: (i) reactivity rates in palladium-catalyzed cross-coupling reactions (ortho < meta < para for electron-acceptor-accelerated Negishi couplings) [1]; (ii) GHS hazard classification, where the meta and ortho isomers carry an H302 acute oral toxicity warning absent from the para isomer ; and (iii) solid-state properties, as evidenced by the para isomer's well-defined melting point of 288–290°C versus the unreported melting behavior of the meta isomer . These differences mean that substituting one isomer for another without re-optimization can alter synthetic yields, introduce unexpected toxicity hazards, and compromise crystallinity-dependent purification workflows.

Head-to-Head Quantitative Evidence: 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride Versus Positional Isomer Comparators


GHS Acute Oral Toxicity Classification: Meta Isomer Carries H302 Warning That the Para Isomer Lacks

The GHS hazard classification of 4-[(3-bromophenyl)methyl]oxan-4-amine hydrochloride (meta isomer) includes H302 (Harmful if swallowed), a classification absent from its para-bromo positional isomer. Both isomers share H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) warnings . The ortho isomer also carries H302 alongside the irritant warnings, indicating that the meta and ortho isomers present a distinct acute oral toxicity risk not observed with the para isomer. This differential classification affects shipping restrictions, storage requirements, and laboratory handling protocols.

Safety pharmacology Laboratory safety Procurement risk assessment

Melting Point and Solid-State Divergence: Para Isomer Is a High-Melting Crystalline Solid; Meta Isomer Lacks Reported Melting Point

The para-bromo positional isomer (CAS 1385696-37-6) exhibits a well-defined melting point range of 288–290°C and is described as a solid at ambient temperature . In contrast, the meta-bromo target compound (CAS 1385696-34-3) has no reported melting point in vendor documentation, consistent with a potentially amorphous or low-melting material that resists crystallization . This absence of a sharp melting point for the meta isomer suggests fundamentally different crystal packing behavior driven by the altered molecular symmetry imparted by the 3-bromo substitution pattern.

Solid-state chemistry Purification strategy Formulation development

Predicted Physicochemical Descriptors: LogP 2.92 and TPSA 35.25 Ų Position the Meta Isomer Within Oral Bioavailability Chemical Space

Computationally derived physicochemical descriptors for 4-[(3-bromophenyl)methyl]oxan-4-amine hydrochloride (free base form) include a consensus LogP (octanol-water partition coefficient) of 2.9213 and a topological polar surface area (TPSA) of 35.25 Ų . The TPSA value of 35.25 Ų falls well below the 140 Ų threshold and the LogP of 2.92 falls within the 0–5 range, satisfying two of Lipinski's Rule of Five criteria. The tetrahydropyran oxygen contributes hydrogen bond acceptor capacity (H_Acceptors = 2) without adding excessive polarity, and the single primary amine provides one hydrogen bond donor (H_Donors = 1) . The chloride counterion as the hydrochloride salt form improves aqueous solubility for biological assay compatibility relative to the free base. Para and ortho positional isomers are predicted to share similar LogP and TPSA values, making these descriptors class-consistent but not isomer-differentiating; the differentiation arises from the electronic and steric consequences of bromine position on target binding rather than from global lipophilicity.

Drug-likeness prediction ADME profiling Medicinal chemistry design

Negishi Cross-Coupling Reactivity Hierarchy: Meta-Bromo Substituent Confers Intermediate Reaction Rate Advantageous for Chemoselective Transformations

In a systematic kinetic study of [Pd(PPh₃)₄]-catalyzed Negishi cross-coupling reactions of substituted bromobenzenes in THF at 25°C, the reaction rate was found to depend on the position of substituents on the aryl bromide. Electron-accepting substituents accelerate the reaction, and this accelerating effect increases in the order ortho < meta < para [1]. This establishes the meta-bromobenzyl group as an intermediate-reactivity species: more reactive than the sterically hindered ortho isomer but less reactive than the electronically favored para isomer. This intermediate reactivity can be exploited for chemoselective sequential coupling strategies where differential reactivity between multiple aryl bromides is required. The Anselmi et al. (2012) study further demonstrated that ortho-, meta-, and para-bromobenzyl bromides undergo regioselective Stille and Suzuki couplings with predictable positional outcomes, confirming that bromine position is a controllable variable in synthetic planning [2].

Cross-coupling chemistry Synthetic methodology C–C bond formation

Biological Precedent: Meta-Bromobenzyl Substitution Confers Superior Anti-Inflammatory Activity in Yaequinolone Alkaloid Analogues

In a 2023 structure-activity relationship (SAR) study of yaequinolone alkaloid analogues evaluated for anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophage cells, a preliminary SAR analysis identified that the 3-bromobenzyl (meta-bromobenzyl) substituent at the N-position (compound 7f) was among the most effective substituents tested, alongside 3'-Br (5h) on the 4-phenyl position and 4'-NO₂ (6g) [1]. While this study used a different core scaffold (yaequinolone rather than tetrahydropyran-4-amine), it provides class-level evidence that meta-bromobenzyl substitution can confer advantageous biological activity compared to other substitution patterns. The study evaluated 34 racemic analogues and 13 compounds showed significant inhibition of nitric oxide (NO) production at 0.1 μM, with select compounds also reducing IL-6 production at 50 nM [1].

Anti-inflammatory drug discovery Structure-activity relationship Natural product derivatization

Storage Condition Requirements: Meta Isomer Requires Refrigerated (2–8°C) Sealed-Dry Storage; Para Isomer Stable at Ambient Temperature

Vendor specifications indicate that 4-[(3-bromophenyl)methyl]oxan-4-amine hydrochloride (meta isomer, CAS 1385696-34-3) requires storage sealed in dry conditions at 2–8°C, whereas the para isomer (CAS 1385696-37-6) is listed without specific refrigerated storage requirements by the same supplier . This differential storage requirement suggests that the meta isomer has greater thermal sensitivity or hygroscopicity than the para isomer, which may reflect differences in hydrochloride salt stability arising from altered crystal packing or differences in the pKa of the conjugate amine influenced by the bromine position. The ortho isomer (CAS 1385696-40-1) shares the 2–8°C storage recommendation with the meta isomer .

Chemical stability Inventory management Supply chain logistics

Procurement-Relevant Application Scenarios for 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS 1385696-34-3)


Medicinal Chemistry Library Synthesis Requiring Chemoselective Sequential Cross-Coupling

When a synthetic route demands sequential aryl bromide functionalization with differential reactivity, the meta-bromo isomer is the preferred choice. The intermediate Negishi coupling reactivity of the meta-bromobenzyl group (ortho < meta < para for electron-acceptor-accelerated reactions [1]) allows a two-step coupling strategy where the more reactive para-bromo position (if present on a second aryl ring) can be addressed first, leaving the meta-bromo group intact for a subsequent orthogonal coupling. This chemoselectivity cannot be replicated with the para isomer without additional protecting group chemistry.

Anti-Inflammatory Lead Optimization Using Meta-Bromobenzyl as a Privileged Substituent

Based on the SAR finding that 3-bromobenzyl substitution at the N-position of yaequinolone analogues was among the most effective modifications for anti-inflammatory activity (NO inhibition at 0.1 μM in RAW 264.7 cells, more potent than indomethacin [2]), this compound can serve as a key intermediate for generating focused libraries of tetrahydropyran-based anti-inflammatory candidates. The primary amine handle enables diversification via amide coupling, while the meta-bromobenzyl group provides the pharmacophoric element associated with enhanced activity.

Hydrochloride Salt Form for Direct Use in Aqueous Biological Assays

The hydrochloride salt form of this compound provides improved aqueous solubility compared to the free base, enabling direct dissolution in assay buffers without the need for DMSO pre-dissolution at high concentrations. With a favorable drug-likeness profile (LogP 2.92, TPSA 35.25 Ų ), the compound is suitable for phenotypic screening cascades where maintaining compound solubility throughout the assay is critical for reliable EC₅₀/IC₅₀ determination.

Synthesis of Tetrahydropyran-Containing PROTACs or Bifunctional Degraders

The tetrahydropyran-4-amine scaffold with a meta-bromobenzyl group provides a three-dimensional building block for constructing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. The primary amine serves as an attachment point for the E3 ligase-recruiting moiety, while the aryl bromide enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling to install the target-protein-binding warhead. The tetrahydropyran ring introduces conformational constraint and sp³ character that may improve physicochemical properties relative to fully aromatic linkers.

Quote Request

Request a Quote for 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.